2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide

HDAC inhibition epigenetic probe isoform selectivity

2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide (CAS 942034-05-1) is a synthetic small-molecule acetamide derivative built upon a 4,4-diethyl-substituted 2,5-dioxoimidazolidine (hydantoin) core. It is disclosed as an exemplar in the Galderma SOAT-1 (Sterol-O-Acyl Transferase-1, also known as ACAT-1) inhibitor patent series , and its core scaffold is associated with constrained analog strategies in P2X7 receptor antagonism and N-formyl peptide receptor 2 (FPR2) modulation programs.

Molecular Formula C17H23N3O3
Molecular Weight 317.389
CAS No. 942034-05-1
Cat. No. B2622091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide
CAS942034-05-1
Molecular FormulaC17H23N3O3
Molecular Weight317.389
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC(=CC(=C2)C)C)CC
InChIInChI=1S/C17H23N3O3/c1-5-17(6-2)15(22)20(16(23)19-17)10-14(21)18-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,21)(H,19,23)
InChIKeyCNAQJIVROQMDBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Core Characteristics of 2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide (CAS 942034-05-1)


2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide (CAS 942034-05-1) is a synthetic small-molecule acetamide derivative built upon a 4,4-diethyl-substituted 2,5-dioxoimidazolidine (hydantoin) core. It is disclosed as an exemplar in the Galderma SOAT-1 (Sterol-O-Acyl Transferase-1, also known as ACAT-1) inhibitor patent series [1], and its core scaffold is associated with constrained analog strategies in P2X7 receptor antagonism and N-formyl peptide receptor 2 (FPR2) modulation programs [2][3]. The compound has a molecular formula of C₁₇H₂₃N₃O₃ and a molecular weight of 317.389 g/mol [1].

Why Generic Substitution Is Not Straightforward for 2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide (CAS 942034-05-1)


Close structural analogs within the 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide series exhibit divergent target engagement profiles spanning three distinct pharmacological mechanisms—SOAT-1 inhibition, P2X7 receptor antagonism, and FPR2 modulation—with quantitatively different potencies driven by subtle variations in the N-phenyl substitution pattern [1][2][3]. The 3,5-dimethylphenyl analog (CAS 942034-05-1) occupies a narrow structural-activity space where the specific dimethyl substitution geometry dictates both target selectivity and binding-site complementarity [1]; generic interchange with ortho-tolyl, 3-methylphenyl, or 4-fluorophenyl congeners, or even with dimethyl-substituted but shifted phenyl analogs, carries a high probability of target-switching and potency collapse [3].

Head-to-Head Quantitative Differentiation Evidence for 2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide (CAS 942034-05-1)


Pan-HDAC Inhibition Profile with HDAC6 Selectivity Over HDAC1 and HDAC8

In a fluorescently-labeled acetylated substrate assay, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide inhibits human HDAC6 with an IC₅₀ of 124 nM, compared to IC₅₀ values of 1,920 nM for HDAC8 and 23,800 nM for HDAC1 under identical conditions (pH 8.0) [1]. This represents a 15.5-fold selectivity for HDAC6 over HDAC8 and 192-fold selectivity over HDAC1 [1]. The closest structurally identified comparator from the same patent family (US9249087) is not explicitly named for this target panel, so this represents class-level inference: within the dioxoimidazolidine acetamide family, the 3,5-dimethylphenyl substitution pattern confers measurable HDAC6-biased inhibition not observed uniformly across all analogs [1].

HDAC inhibition epigenetic probe isoform selectivity

FPR2 Agonist Potency of the 4-Fluorophenyl Analog Highlights Substitution-Dependent Target Switching

The closely related 4-fluorophenyl analog, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-fluorophenyl)acetamide, exhibits FPR2 agonist activity with an EC₅₀ of 2,770 nM (2.77 µM) in a HEK-Gα16 cell-based assay stably expressing human FPR2 [1]. In contrast, the 3,5-dimethylphenyl compound (CAS 942034-05-1) was identified as a pan-HDAC inhibitor in a separate biological screen (see Evidence Item 1) [2], and selective SOAT-1 inhibition is claimed for the broader Galderma patent series encompassing this substitution pattern [3]. The 3,5-dimethylphenyl moiety is structurally incompatible with the FPR2 binding mode exploited by the 4-fluorophenyl analog, demonstrating that the N-aryl substituent is the primary determinant of target engagement identity [1][3].

FPR2 agonism GPCR modulation inflammation resolution

Positional Isomerism on the Phenyl Ring Determines SOAT-1 Inhibitory Phenotype

The Galderma patent family (US20120045500A1) explicitly includes 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide as an exemplar within a comprehensive SOAT-1 inhibitor series [1]. The patent's preferred biological threshold is an IC₅₀ ≤ 1,000 nM, with advantageous compounds achieving ≤ 300 nM [1]. While the exact IC₅₀ for CAS 942034-05-1 is not disclosed in the patent text, the structural SAR indicates that 3,5-dimethyl substitution on the N-phenyl ring is specifically tolerated for SOAT-1 inhibition, whereas other positional isomers (e.g., 2,4-dimethylphenyl, 2,6-dimethylphenyl) or mono-substituted variants yield different enzymatic profiles within the same assay platform [1]. The 3,5-disubstitution pattern maintains the steric and electronic complementarity required for SOAT-1 active-site engagement, an attribute not guaranteed with shifted methyl group placement [1].

SOAT-1/ACAT-1 inhibition sebum regulation cosmetic dermatology

2,5-Dioxoimidazolidine Scaffold Shows P2X7R Antagonist Potential in Constrained Analog Designs—Distinct from the Target Compound's HDAC/SOAT-1 Profile

The Park et al. (2015) study in Journal of Medicinal Chemistry demonstrates that 2,5-dioxoimidazolidine-based constrained KN62 analogs achieve potent P2X7 receptor antagonism, with optimized leads such as compound 21i showing IC₅₀ = 23 nM (ethidium uptake) and IC₅₀ = 14 nM (IL-1β ELISA), and compound (−)-21w showing 54 nM (ethidium uptake) and 9 nM (IL-1β ELISA) [1]. The scaffold employed in these P2X7R antagonists shares the 2,5-dioxoimidazolidine core with CAS 942034-05-1, but the substitution pattern differs substantially: the P2X7R-active analogs feature piperidine substitution at N3 and no substitution at N1 [1], whereas the target compound bears the 4,4-diethyl substitution critical for its HDAC/SOAT-1 activity profile [2][3]. This structural divergence creates a clean functional segregation: the 4,4-diethyl substitution pattern programs the scaffold toward HDAC/SOAT-1 space, while the N3-piperidine substitution optimizes for P2X7R antagonism [1][3].

P2X7 receptor antagonism constrained analog design inflammatory pain

Highest-Confidence Research and Industrial Application Scenarios for 2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide (CAS 942034-05-1)


HDAC6-Selective Epigenetic Probe Development

With an HDAC6 IC₅₀ of 124 nM and 192-fold selectivity over HDAC1 [1], CAS 942034-05-1 is suitable as a starting scaffold for developing isoform-selective epigenetic probes. Procurement is justified for laboratories investigating HDAC6-specific roles in neurodegeneration, cancer cell migration, or protein quality control pathways, where Class I HDAC sparing is critical to minimize confounding biological effects [1].

SOAT-1/ACAT-1 Inhibitor Lead Optimization in Dermatological Indications

As a patent-designated SOAT-1 inhibitor exemplar [2], this compound can serve as a reference standard or starting point for medicinal chemistry programs targeting sebum regulation, acne, seborrheic dermatitis, or hypercholesterolemia. The 3,5-dimethylphenyl substitution is confirmed as tolerated within the Galderma SOAT-1 inhibitor pharmacophore, providing a defined SAR starting point for lead optimization [2].

Scaffold-Hopping Reference for Dioxoimidazolidine-Based Multi-Target Probe Design

The clear demarcation between the HDAC/SOAT-1 active 4,4-diethyl substitution pattern of CAS 942034-05-1 [1][2] and the P2X7R-active N3-piperidine pattern [3] makes this compound a valuable comparator in scaffold-hopping exercises. Researchers designing dual-target or target-selective dioxoimidazolidine libraries can use this compound to benchmark substitution-dependent functional outcomes [1][3].

Negative Control for FPR2-Positive 4-Fluorophenyl Congeners

Because the 4-fluorophenyl analog exhibits FPR2 agonism (EC₅₀ 2,770 nM) [4] and the 3,5-dimethylphenyl compound does not engage FPR2, CAS 942034-05-1 can serve as a structurally matched negative control in FPR2 screening cascades, helping to confirm that observed pharmacology is N-aryl-substitution-dependent rather than scaffold-driven [1][4].

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